molecular formula C11H10N2O4 B1427376 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid CAS No. 652992-47-7

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid

Cat. No. B1427376
M. Wt: 234.21 g/mol
InChI Key: JGUDKWCSKIHORD-UHFFFAOYSA-N
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Description

“3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid” is a chemical compound with the molecular formula C11H10N2O4 and a molecular weight of 234.21 g/mol . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid” is 1S/C11H10N2O4/c1-11(9(16)12-10(17)13-11)7-4-2-6(3-5-7)8(14)15/h2-5H,1H3,(H,14,15)(H2,12,13,16,17) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity : Research involving derivatives of benzoimidazole, such as 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid, demonstrated significant effectiveness against various bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) and fungi (Candida albicans, Aspergillus niger) (El-Meguid, 2014).

Synthesis and Chemical Properties

  • Novel Compounds and Triazafulvalene System : A study on the synthesis of novel compounds involving imidazol-4-yl)benzoic acid derivatives led to the development of new triazafulvalene systems, showcasing the compound's utility in creating complex chemical structures (Uršič, Svete, & Stanovnik, 2010).
  • Structural Studies in Synthesis : An investigation into the stereochemistry of certain derivatives during the synthesis of cyclopeptides highlighted the role of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid in confirming new side reactions in peptide synthesis (Rolland et al., 2001).

Potential Anticancer Applications

  • In Vitro Screening as Anticancer Agents : Certain derivatives of imidazolidin-4-yl)benzoic acid were synthesized and evaluated for cytotoxicity against human tumor cell lines, demonstrating potential as lead compounds for anticancer agents (Penthala, Yerramreddy, & Crooks, 2011).

Radiotracer Development

  • Synthesis for Alzheimer's Disease Imaging : The synthesis of carbon-11-labeled CK1 inhibitors, involving derivatives of imidazolidin-4-yl)benzoic acid, was explored for potential use as PET radiotracers in imaging of Alzheimer's disease (Gao, Wang, & Zheng, 2018).

Miscellaneous Applications

  • Coordination Polymers and Properties : The use of derivatives in synthesizing coordination polymers was investigated, demonstrating the compound's role in forming complex frameworks with potential applications in luminescent and magnetic properties (He et al., 2020).

Safety And Hazards

The safety information available indicates that “3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-11(9(16)12-10(17)13-11)7-4-2-3-6(5-7)8(14)15/h2-5H,1H3,(H,14,15)(H2,12,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUDKWCSKIHORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729750
Record name 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid

CAS RN

652992-47-7
Record name 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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